molecular formula C6H11NS2 B1266876 Allyl dimethyldithiocarbamate CAS No. 20821-66-3

Allyl dimethyldithiocarbamate

Cat. No. B1266876
CAS RN: 20821-66-3
M. Wt: 161.3 g/mol
InChI Key: ZFMLVJCASVPGIT-UHFFFAOYSA-N
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Description

Allyl dimethyldithiocarbamate is a chemical compound with the molecular formula C6H11NS2 and a molecular weight of 161.288 . It is also known by other names such as S-Allyl-N,N-dimethyldithiocarbamate, Carbamic acid, dimethyldithio-, allyl ester .


Synthesis Analysis

Dithiocarbamates, including Allyl dimethyldithiocarbamate, are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The general method of preparation is called one-pot synthesis .


Molecular Structure Analysis

The molecular structure of Allyl dimethyldithiocarbamate can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The hydrogen abstraction reaction (HAR) is one of the major initiation reactions producing primary allyl radicals and leading to chain propagation without degradation chain transfer . It is easy for these reactions to polymerize with free radicals (meth)acrylates or photo-induced auto-oxidation of alkyd resins .


Physical And Chemical Properties Analysis

Allyl dimethyldithiocarbamate has a density of 1.1±0.1 g/cm3, a boiling point of 194.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.1±3.0 kJ/mol and a flash point of 71.4±25.4 °C . The index of refraction is 1.566, and it has a molar refractivity of 48.6±0.3 cm3 .

Scientific Research Applications

Metal Complexation

Allyl dimethyldithiocarbamate: exhibits a strong ability to form stable complexes with transition metals due to its exceptional coordination properties. These metal complexes are pivotal in various fields, including catalysis, material science, and biomedical research. The chelating ability of dithiocarbamates like Allyl dimethyldithiocarbamate is utilized to synthesize other compounds and materials with unique properties .

Anticancer Research

Research has explored the use of dithiocarbamate compounds in the treatment of cancer. Allyl dimethyldithiocarbamate may be involved in the synthesis of compounds with potential anticancer properties, acting as enzyme inhibitors or interacting with cancer cell metabolism .

Antimicrobial Applications

The antimicrobial properties of dithiocarbamates are well-documented. Allyl dimethyldithiocarbamate could be used to develop new antimicrobial agents that target a variety of pathogens, contributing to the fight against antibiotic-resistant bacteria .

Medical Imaging

Dithiocarbamate derivatives are sometimes used in medical imaging techniques. The ability of Allyl dimethyldithiocarbamate to form complexes with metals can be harnessed to create contrast agents for imaging modalities such as MRI, aiding in the diagnosis of diseases .

Industrial Uses

In the industrial sector, dithiocarbamates serve as vulcanization accelerators, froth flotation collectors, and antifouling agents. Allyl dimethyldithiocarbamate could be used in the production of rubber, in the mining industry to separate minerals, and in marine applications to prevent the growth of organisms on ships’ hulls .

Agricultural Applications

The agricultural industry benefits from the use of dithiocarbamates in various ways. They are employed as fungicides and pesticides, helping to protect crops from pests and diseases. Allyl dimethyldithiocarbamate might be involved in the synthesis of such agricultural chemicals .

Lubricant Additives and Coatings

This compound’s derivatives are also used as additives in lubricants to improve performance and longevity. Additionally, they are utilized in coatings to provide protection against corrosion and wear .

Environmental Remediation

Dithiocarbamate compounds play a role in environmental remediation, particularly in the removal of heavy metals from contaminated sites. Allyl dimethyldithiocarbamate could be used to synthesize agents capable of chelating and extracting toxic metals from soils and waterways .

Safety and Hazards

Allyl dimethyldithiocarbamate is a combustible liquid that causes skin irritation and serious eye irritation . It should be kept away from flames and hot surfaces . After handling, hands and face should be washed thoroughly . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water . If irritation persists, medical advice should be sought .

properties

IUPAC Name

prop-2-enyl N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-4-5-9-6(8)7(2)3/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMLVJCASVPGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292836
Record name Allyl dimethyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl dimethyldithiocarbamate

CAS RN

20821-66-3
Record name 20821-66-3
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Record name Allyl dimethyldithiocarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyldithiocarbamic Acid Allyl Ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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